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Compound of Interest

Compound Name:
[(Chloromethoxy)methyl]cycloprop

ane

Cat. No.: B1282921 Get Quote

Topic: (Chloromethyl)cyclopropane (IUPAC Name) Audience: Researchers, scientists, and drug

development professionals.

Introduction
(Chloromethyl)cyclopropane, also known by its IUPAC name, is a versatile synthetic

intermediate of significant interest in organic chemistry and medicinal chemistry. Its unique

structural motif, combining the high ring strain of a cyclopropane ring with a reactive

chloromethyl group, makes it a valuable building block for the synthesis of complex molecules.

This guide provides a comprehensive overview of its chemical properties, synthesis, and

reactivity, with a focus on applications relevant to research and drug development.

Chemical and Physical Properties
(Chloromethyl)cyclopropane is a colorless liquid at room temperature. Its physical and chemical

properties are summarized in the tables below. This data is essential for its safe handling,

storage, and application in synthetic protocols.
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Identifier Value

IUPAC Name (Chloromethyl)cyclopropane

Synonyms
Cyclopropylmethyl chloride, 1-Chloro-2-

cyclopropylethane

CAS Number 5911-08-0

Molecular Formula C₄H₇Cl

Molecular Weight 90.55 g/mol

SMILES C1CC1CCl

Physical Properties
Property Value Reference(s)

Boiling Point 87-89 °C

Melting Point -91 °C

Density 0.980 g/mL at 25 °C

Refractive Index n20/D 1.435 [1]

Solubility Not miscible in water [2]

Spectral Data
Spectrum Type Key Peaks/Shifts (Solvent: CDCl₃)

¹H NMR
δ (ppm): 3.44 (d, 2H), 1.23 (m, 1H), 0.67 (m,

2H), 0.35 (m, 2H)

¹³C NMR δ (ppm): 49.3, 11.8, 4.2

IR (Neat) ν (cm⁻¹): 3080, 3005, 2950, 1450, 1260, 740

Mass Spec (EI) m/z: 90 (M+), 55 (base peak), 41, 39
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(Chloromethyl)cyclopropane is most commonly synthesized from cyclopropanemethanol. The

following protocol is adapted from established procedures involving the reaction with aqueous

hydrochloric acid.

Experimental Protocol: Synthesis from
Cyclopropanemethanol
Reaction: Cyclopropanemethanol + HCl → (Chloromethyl)cyclopropane + H₂O

Materials:

Cyclopropanemethanol (CPMO)

36% Aqueous Hydrochloric Acid (HCl)

Water (for washing)

Anhydrous Magnesium Sulfate (for drying)

Procedure:

A reaction vessel equipped with a stirrer and a cooling system is charged with 1.4 liters of

36% hydrochloric acid.

The acid is cooled to a temperature of -5°C.

While maintaining the temperature below 0°C, 288 g (3.88 mol) of cyclopropanemethanol is

added slowly to the stirred acid.

The reaction mixture is stirred vigorously for 3.5 hours at approximately -5°C.

After the reaction period, the mixture is allowed to stand for 16 hours at a temperature

between -5°C and 0°C, during which two distinct phases will separate.

The upper organic phase, containing the crude product, is separated from the lower aqueous

phase by decantation.

The crude organic phase is washed with water to remove any remaining acid.
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The washed organic phase is dried over anhydrous magnesium sulfate.

The final product, (chloromethyl)cyclopropane, is purified by fractional distillation. The

product is collected at its boiling point of 87-89°C. The process yields a mixture of

(chloromethyl)cyclopropane, cyclobutyl chloride, and 4-chloro-1-butene, which can be

separated by fractional distillation.

Reactivity and Applications in Drug Development
The reactivity of (chloromethyl)cyclopropane is dominated by the lability of the carbon-chlorine

bond and the unique properties of the adjacent cyclopropyl group. It is a key intermediate in the

synthesis of various pharmaceutical compounds.

Key Reactions
(Chloromethyl)cyclopropane is utilized in a variety of synthetic transformations, including:

Nucleophilic Substitution: The chloride is readily displaced by a wide range of nucleophiles to

introduce the cyclopropylmethyl moiety into a target molecule.

Organometallic Reagent Formation: It can be converted into organolithium or Grignard

reagents, which are powerful tools for carbon-carbon bond formation. For example, it has

been used in the synthesis of (lithiomethyl)cyclopropane.

Rearrangement Reactions: Under solvolytic conditions, the initial cyclopropylmethyl

carbocation can undergo rearrangement to form cyclobutyl and homoallyl cations, leading to

a mixture of products. This reactivity is of both synthetic and mechanistic interest.

Role in Drug Discovery
The cyclopropylmethyl group is a common structural motif in a number of biologically active

compounds. The inclusion of this group can influence a molecule's metabolic stability,

lipophilicity, and binding affinity to biological targets. (Chloromethyl)cyclopropane serves as a

key starting material for introducing this valuable fragment. It has been used as a reagent in the

synthesis of compounds with potential antipsychotic and analgesic effects.
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Visualized Reaction Pathway: Hydrolysis and
Rearrangement
The hydrolysis of (chloromethyl)cyclopropane is a classic example of a reaction proceeding

through a carbocation intermediate that can undergo rearrangement. The high degree of s-

character in the C-C bonds of the cyclopropane ring allows it to stabilize an adjacent positive

charge, leading to the formation of the cyclopropylmethyl cation. This cation is in equilibrium

with the cyclobutyl and homoallyl cations, resulting in a mixture of alcohol products.

Starting Material

Carbocation Intermediates Products
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Caption: Hydrolysis of (chloromethyl)cyclopropane via carbocation intermediates.

Experimental Workflow: Synthesis and Purification
The overall process for synthesizing and purifying (chloromethyl)cyclopropane can be

summarized in the following workflow diagram.
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Caption: Workflow for the synthesis and purification of (chloromethyl)cyclopropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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